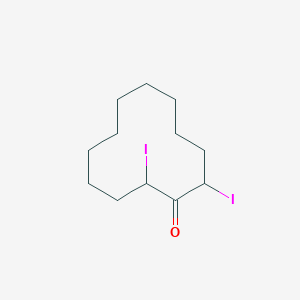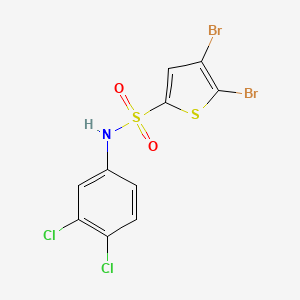
2,12-Diiodocyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,12-Diiodocyclododecan-1-one is a cyclic organic compound characterized by the presence of two iodine atoms attached to a twelve-membered carbon ring with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Diiodocyclododecan-1-one typically involves the iodination of cyclododecanone. One common method is the reaction of cyclododecanone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at a temperature range of 20-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclododecanone is reacted with iodine in the presence of a catalyst. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,12-Diiodocyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of dodecanedioic acid or its esters.
Reduction: Formation of 2,12-diiodocyclododecan-1-ol.
Substitution: Formation of 2,12-dihydroxycyclododecan-1-one or 2,12-diaminocyclododecan-1-one.
Applications De Recherche Scientifique
2,12-Diiodocyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,12-Diiodocyclododecan-1-one involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: The parent compound without iodine atoms.
2,12-Dichlorocyclododecan-1-one: Similar structure with chlorine atoms instead of iodine.
2,12-Dibromocyclododecan-1-one: Similar structure with bromine atoms instead of iodine.
Uniqueness
2,12-Diiodocyclododecan-1-one is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
649767-36-2 |
|---|---|
Formule moléculaire |
C12H20I2O |
Poids moléculaire |
434.10 g/mol |
Nom IUPAC |
2,12-diiodocyclododecan-1-one |
InChI |
InChI=1S/C12H20I2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 |
Clé InChI |
LBWPQSVNTNSWKP-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC(C(=O)C(CCCC1)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)


![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)

